

# Synthesis of t-Boc-Aminooxy-PEG3-alcohol: A Detailed Protocol for Researchers

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## Compound of Interest

Compound Name: **t-Boc-Aminooxy-PEG3-alcohol**

Cat. No.: **B1681948**

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This application note provides a comprehensive protocol for the synthesis of **t-Boc-Aminooxy-PEG3-alcohol**, a valuable heterobifunctional linker used in bioconjugation and drug development. The protocol outlines two potential synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

## Introduction

**t-Boc-Aminooxy-PEG3-alcohol** is a versatile chemical tool featuring a t-Boc-protected aminooxy group and a terminal hydroxyl group, connected by a three-unit polyethylene glycol (PEG) spacer. The aminooxy group, after deprotection under mild acidic conditions, can react with aldehydes or ketones to form stable oxime linkages.<sup>[1][2]</sup> The terminal hydroxyl group allows for further derivatization, enabling the conjugation to various molecules of interest. The hydrophilic PEG linker enhances the aqueous solubility of the resulting conjugates.<sup>[2]</sup>

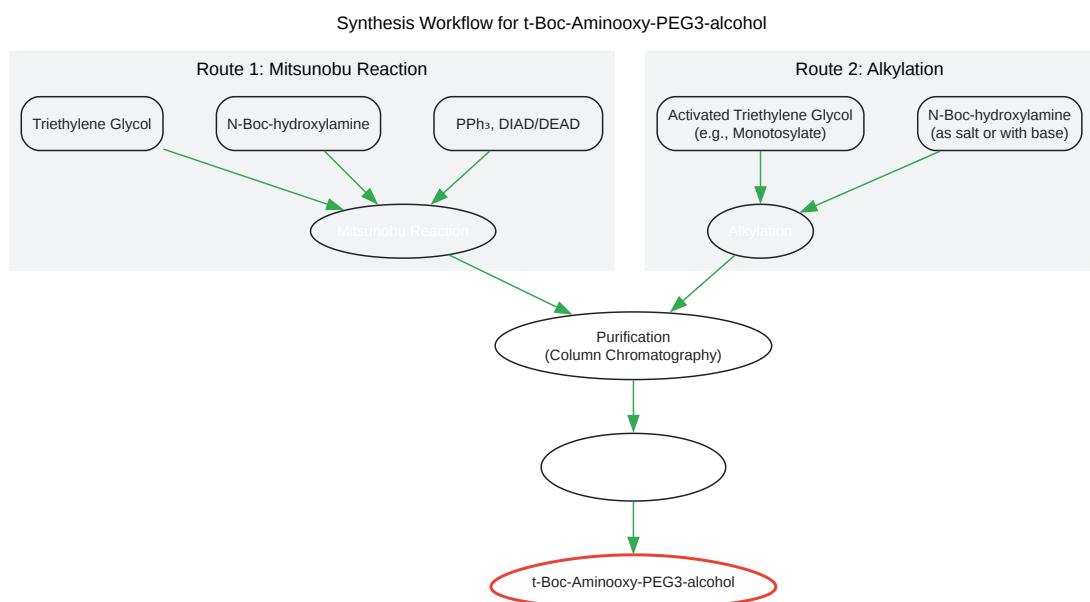
## Physicochemical Properties

A summary of the key physicochemical properties of **t-Boc-Aminooxy-PEG3-alcohol** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	265.3 g/mol	<a href="#">[1]</a>
CAS Number	252378-66-8	<a href="#">[1]</a>
Appearance	Not specified; likely a colorless oil or viscous liquid	
Purity	Typically ≥95%	<a href="#">[3]</a>
Solubility	Soluble in DMSO, DCM, DMF	<a href="#">[1]</a>
Storage Conditions	-20°C	<a href="#">[1]</a>

## Synthesis Workflow

The synthesis of **t-Boc-Aminoxy-PEG3-alcohol** can be approached through two primary routes: a Mitsunobu reaction or an alkylation pathway. The overall workflow is depicted in the diagram below.

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Caption: Overall workflow for the synthesis of **t-Boc-Aminooxy-PEG3-alcohol**.

## Experimental Protocols

### Route 1: Mitsunobu Reaction (Proposed)

This protocol is based on a general procedure for the Mitsunobu reaction with PEG alcohols and provides a likely pathway for the synthesis.<sup>[4]</sup>

## Materials:

- Triethylene glycol
- N-Boc-hydroxylamine
- Triphenylphosphine ( $\text{PPh}_3$ )
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexane
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

## Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-hydroxylamine (1.2 equivalents) and triphenylphosphine (1.2 equivalents) in anhydrous THF.
- Add triethylene glycol (1.0 equivalent) to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. A slight warming of the solution may be observed.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete, quench by adding a small amount of water or ethanol.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous  $\text{NaHCO}_3$  solution and then with brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure **t-Boc-Aminooxy-PEG3-alcohol**.

## Route 2: Alkylation (Proposed)

This protocol is based on the general principle of O-alkylation of N-Boc-hydroxylamine.[\[5\]](#)

### Step 2a: Synthesis of Triethylene Glycol Monotosylate

- This intermediate can be prepared from triethylene glycol and tosyl chloride in the presence of a base like pyridine.

### Step 2b: Alkylation of N-Boc-hydroxylamine

#### Materials:

- Triethylene glycol monotosylate
- N-Boc-hydroxylamine
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or another suitable base
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate ( $\text{EtOAc}$ )
- Water
- Brine

- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

**Procedure:**

- In a round-bottom flask, dissolve N-Boc-hydroxylamine (1.2 equivalents) in anhydrous DMF.
- Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension.
- Add triethylene glycol monotosylate (1.0 equivalent) to the reaction mixture.
- Heat the reaction to a temperature between 50-70°C and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the final product.

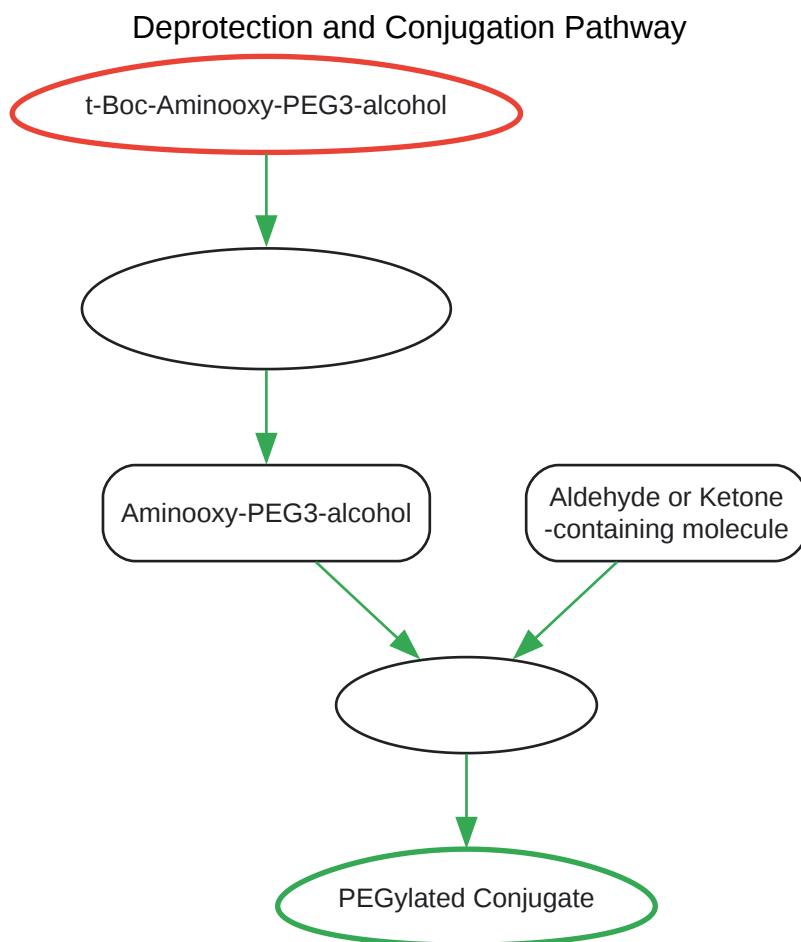
## Characterization Data (Expected)

The successful synthesis of **t-Boc-Aminooxy-PEG3-alcohol** should be confirmed by standard analytical techniques. Expected NMR data is provided in Table 2.

Analysis	Expected Peaks
<sup>1</sup> H NMR	$\delta$ (ppm): ~1.45 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ), ~3.60-3.80 (m, 10H, PEG -CH <sub>2</sub> -), ~3.95 (t, 2H, -CH <sub>2</sub> -ONHBoc), broad singlet for -OH.
<sup>13</sup> C NMR	$\delta$ (ppm): ~28.0 (-C(CH <sub>3</sub> ) <sub>3</sub> ), ~61.5 (-CH <sub>2</sub> OH), ~70.0-73.0 (PEG -CH <sub>2</sub> - carbons), ~77.0 (-CH <sub>2</sub> ONHBoc), ~81.0 (-C(CH <sub>3</sub> ) <sub>3</sub> ), ~157.0 (C=O).
Mass Spec	ESI-MS: Calculated for C <sub>11</sub> H <sub>23</sub> NO <sub>6</sub> Na [M+Na] <sup>+</sup> .

## Application: Deprotection and Bioconjugation

The t-Boc protecting group can be removed under mild acidic conditions to yield the free aminoxy group, which is then available for conjugation.



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Caption: General scheme for the deprotection and subsequent conjugation.

A typical deprotection protocol involves dissolving the t-Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirring at room temperature. The volatile reagents are then removed in *vacuo* to yield the deprotected product.

## Conclusion

This application note provides a detailed overview and proposed protocols for the synthesis of **t-Boc-Aminooxy-PEG3-alcohol**. The choice between the Mitsunobu and alkylation routes will depend on the availability of starting materials and the specific experimental conditions

preferred by the researcher. Proper purification and characterization are crucial to ensure the quality of the final product for its intended applications in bioconjugation and drug delivery.

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